molecular formula C25H20BrN3O3S B2424244 (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile CAS No. 373619-04-6

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile

Cat. No.: B2424244
CAS No.: 373619-04-6
M. Wt: 522.42
InChI Key: KMWDMCJYZFVDNR-SAPNQHFASA-N
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Description

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C25H20BrN3O3S and its molecular weight is 522.42. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-butoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3S/c1-2-3-10-31-20-7-5-19(6-8-20)28-14-17(13-27)24-29-22(15-33-24)21-12-16-11-18(26)4-9-23(16)32-25(21)30/h4-9,11-12,14-15,28H,2-3,10H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWDMCJYZFVDNR-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-butoxyphenyl)amino)acrylonitrile is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and other biological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H13BrN2O4SC_{23}H_{13}BrN_{2}O_{4}S, with a molecular weight of approximately 493.33 g/mol. The structure features a thiazole moiety, a chromenone derivative, and an acrylonitrile group, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of the chromenone and thiazole structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli25
This compoundTBD in ongoing studies

Note: The MIC values for the compound are currently being evaluated.

Anticancer Activity

The thiazole and chromenone derivatives have been extensively studied for their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxicity of thiazole-containing compounds against MCF-7 and A549 cell lines. The results indicated an IC50 value of less than 20 µM for several derivatives, suggesting potent anticancer activity.
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with DNA synthesis.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound XMCF-715Apoptosis induction
Compound YA54918DNA synthesis inhibition
This compoundTBD in ongoing studiesTBD

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds similar to this compound have been investigated for:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their ability to scavenge free radicals.

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